molecular formula C10H6N2O2 B1280462 3-cyano-1H-indole-7-carboxylic Acid CAS No. 443144-25-0

3-cyano-1H-indole-7-carboxylic Acid

Cat. No.: B1280462
CAS No.: 443144-25-0
M. Wt: 186.17 g/mol
InChI Key: FDASYGXNFLWEMM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-cyano-1H-indole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate immune responses . These cellular effects highlight the potential of this compound as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The binding interactions of indole derivatives with target proteins are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking . These molecular interactions are critical for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . Understanding these temporal effects is essential for optimizing the compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have reported threshold effects and dose-dependent responses for indole derivatives . These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives are known to participate in oxidative and reductive reactions, leading to the formation of different metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of indole derivatives is often determined by their physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of indole derivatives can provide insights into their mechanisms of action and potential therapeutic applications.

Preparation Methods

The synthesis of 3-cyano-1H-indole-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the desired indole derivative . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-cyano-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

3-cyano-1H-indole-7-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-cyano-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASYGXNFLWEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292413
Record name 3-Cyano-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443144-25-0
Record name 3-Cyano-1H-indole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443144-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyano-1H-indole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

7 g of ethyl 3-bromoindole-7-carboxylate are dissolved in 70 g of NMP, and 4 g of CuCN are added. The mixture is heated to 100-140° C. with stirring. After 3 hours, the mixture is subjected to conventional work-up, giving 3-cyanoindole-7-carboxylic acid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
solvent
Reaction Step One
Name
CuCN
Quantity
4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-cyano-1H-indole-7-carboxylic acid contribute to the development of selective IGF-1R inhibitors?

A: this compound serves as a key structural component in a novel class of allosteric IGF-1R inhibitors. [] Specifically, a derivative of this compound, {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, demonstrates nanomolar binding affinity to an allosteric site on IGF-1R. [] This binding effectively inhibits IGF-1R activity with minimal impact on the closely related insulin receptor, highlighting its selectivity. []

Q2: How is the allosteric binding of these inhibitors confirmed and what insights do they offer?

A: X-ray crystallographic studies were conducted to elucidate the binding mode of these novel inhibitors, confirming their interaction with an allosteric site on IGF-1R. [] This structural information is crucial for understanding the unique mechanism of action of this inhibitor class and can guide further optimization efforts to enhance potency and selectivity. []

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